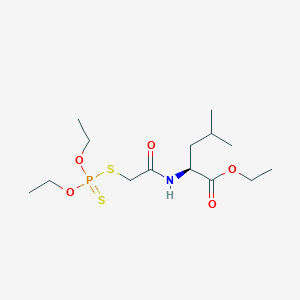
N-(((Diethoxyphosphinothioyl)thio)acetyl)leucine ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(((Diethoxyphosphinothioyl)thio)acetyl)leucine ethyl ester, also known as LPA-1, is a chemical compound that has been extensively researched for its potential applications in scientific research. It is a derivative of leucine, an essential amino acid, and is commonly used as a tool in biochemistry and molecular biology research.
Mécanisme D'action
N-(((Diethoxyphosphinothioyl)thio)acetyl)leucine ethyl ester works by inhibiting the activity of leucyl-tRNA synthetase, an enzyme that is involved in the process of protein synthesis. By inhibiting this enzyme, N-(((Diethoxyphosphinothioyl)thio)acetyl)leucine ethyl ester can disrupt the production of proteins in cells, leading to a variety of physiological effects.
Effets Biochimiques Et Physiologiques
Studies have shown that N-(((Diethoxyphosphinothioyl)thio)acetyl)leucine ethyl ester can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of certain types of cancer cells, including breast cancer and leukemia cells. Additionally, N-(((Diethoxyphosphinothioyl)thio)acetyl)leucine ethyl ester has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(((Diethoxyphosphinothioyl)thio)acetyl)leucine ethyl ester in lab experiments is its specificity for leucyl-tRNA synthetase, which allows for targeted inhibition of protein synthesis. However, N-(((Diethoxyphosphinothioyl)thio)acetyl)leucine ethyl ester can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on N-(((Diethoxyphosphinothioyl)thio)acetyl)leucine ethyl ester. One area of interest is the development of new drugs and therapies that target leucyl-tRNA synthetase. Additionally, further research is needed to better understand the mechanisms of action of N-(((Diethoxyphosphinothioyl)thio)acetyl)leucine ethyl ester and its potential applications in the treatment of various diseases. Finally, new synthesis methods for N-(((Diethoxyphosphinothioyl)thio)acetyl)leucine ethyl ester may be developed to improve its efficiency and reduce its toxicity.
Méthodes De Synthèse
The synthesis of N-(((Diethoxyphosphinothioyl)thio)acetyl)leucine ethyl ester involves the reaction of diethyl phosphorothioate with L-leucine ethyl ester hydrochloride in the presence of a base such as triethylamine. The resulting compound is then treated with acetic anhydride to form N-(((Diethoxyphosphinothioyl)thio)acetyl)leucine ethyl ester.
Applications De Recherche Scientifique
N-(((Diethoxyphosphinothioyl)thio)acetyl)leucine ethyl ester has been used in various scientific research applications, including the study of protein synthesis, enzyme kinetics, and protein-protein interactions. It has also been used as a tool in the development of new drugs and therapies for various diseases.
Propriétés
Numéro CAS |
19700-59-5 |
|---|---|
Nom du produit |
N-(((Diethoxyphosphinothioyl)thio)acetyl)leucine ethyl ester |
Formule moléculaire |
C14H28NO5PS2 |
Poids moléculaire |
385.5 g/mol |
Nom IUPAC |
ethyl (2S)-2-[(2-diethoxyphosphinothioylsulfanylacetyl)amino]-4-methylpentanoate |
InChI |
InChI=1S/C14H28NO5PS2/c1-6-18-14(17)12(9-11(4)5)15-13(16)10-23-21(22,19-7-2)20-8-3/h11-12H,6-10H2,1-5H3,(H,15,16)/t12-/m0/s1 |
Clé InChI |
XUHRQKPXQQCSSY-LBPRGKRZSA-N |
SMILES isomérique |
CCOC(=O)[C@H](CC(C)C)NC(=O)CSP(=S)(OCC)OCC |
SMILES |
CCOC(=O)C(CC(C)C)NC(=O)CSP(=S)(OCC)OCC |
SMILES canonique |
CCOC(=O)C(CC(C)C)NC(=O)CSP(=S)(OCC)OCC |
Synonymes |
N-(Mercaptoacetyl)leucine ethyl ester S-ester with O,O-diethylphosphor odithioate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



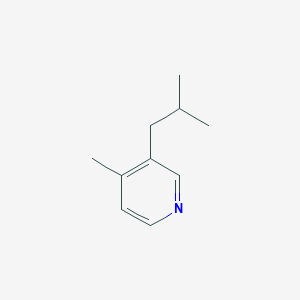
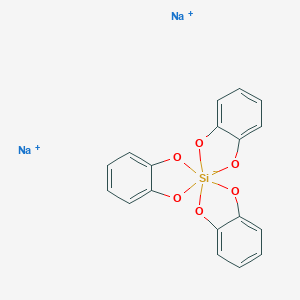
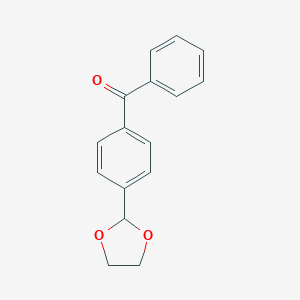
![2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B25991.png)
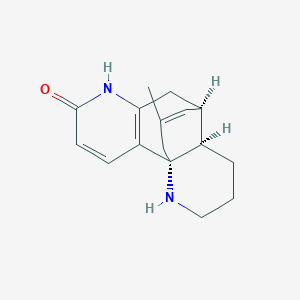
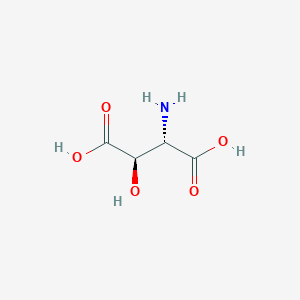
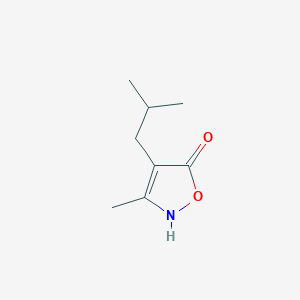
![1-Propanol, 3-[bis(4-methoxyphenyl)phenylmethoxy]-](/img/structure/B25997.png)
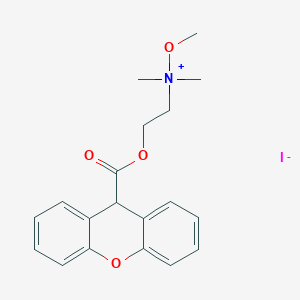
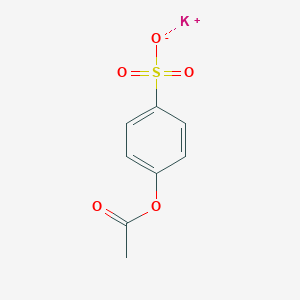
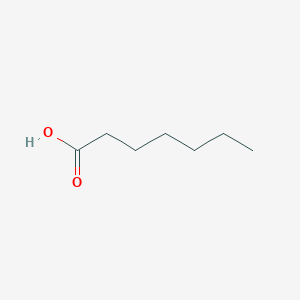
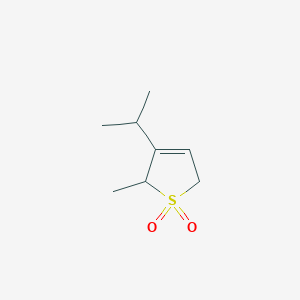
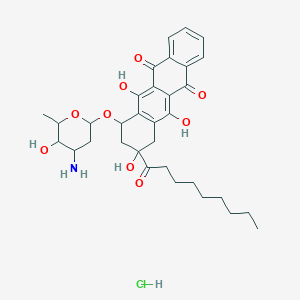
![12H-Dibenzo[d,g][1,3,2]dioxaphosphocin, 2,4,8,10-tetrakis(1,1-dimethylethyl)-6-hydroxy-, 6-oxide, sodium salt](/img/structure/B26010.png)